molecular formula C14H13N5O2S B299481 N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide

N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide

Cat. No. B299481
M. Wt: 315.35 g/mol
InChI Key: DWSPNTVTZCVQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide, also known as MTSB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSB is a sulfonamide derivative that has been synthesized through several methods, including the reaction of 2-methylphenylamine with 4-(1H-tetrazol-1-yl)benzenesulfonyl chloride. MTSB has been shown to exhibit promising biochemical and physiological effects, making it a potential candidate for use in laboratory experiments and future research.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide has been shown to exhibit promising biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as arthritis. N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of certain cancer cells. Additionally, N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide has been shown to have antibacterial properties, making it a potential candidate for use in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide in laboratory experiments is its ability to inhibit the activity of certain enzymes and pathways in the body. This makes it a useful tool for studying the role of these enzymes and pathways in various diseases and conditions. However, one limitation of using N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide. One area of research could focus on the development of N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide as a diagnostic tool for certain diseases. Another area of research could focus on the development of N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide as a potential treatment for inflammatory diseases such as arthritis. Additionally, further research could be conducted to better understand the mechanism of action of N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide and its potential use in the development of new drugs.

Synthesis Methods

N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide can be synthesized through several methods, including the reaction of 2-methylphenylamine with 4-(1H-tetrazol-1-yl)benzenesulfonyl chloride. This reaction results in the formation of N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide, which can be purified through recrystallization. Other methods of synthesis include the use of N-(2-methylphenyl)acetamide and 4-(1H-tetrazol-1-yl)benzenesulfonyl chloride as starting materials.

Scientific Research Applications

N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide has been shown to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. N-(2-methylphenyl)-4-(1H-tetraazol-1-yl)benzenesulfonamide has been evaluated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use as a diagnostic tool for certain diseases.

properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C14H13N5O2S/c1-11-4-2-3-5-14(11)16-22(20,21)13-8-6-12(7-9-13)19-10-15-17-18-19/h2-10,16H,1H3

InChI Key

DWSPNTVTZCVQIZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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